trans-(5-Amino-1-benzyl-piperidin-2-yl)-methanol
Description
Properties
IUPAC Name |
[(2R,5S)-5-amino-1-benzylpiperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-7-13(10-16)15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNNVUWUAKWRRR-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1N)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C[C@H]1N)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
Trans-(5-Amino-1-benzyl-piperidin-2-yl)-methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its synthesis, biological effects, and structure-activity relationships based on various studies.
Synthesis
The synthesis of this compound typically involves the modification of piperidine derivatives. One notable method includes the Mitsunobu reaction to create bioactive amino acid derivatives, which can then be further modified to obtain the desired piperidine structure. The synthesis process often results in high yields, allowing for extensive biological testing of the derivatives created from this compound .
Antihistamine Activity
Research indicates that certain derivatives of this compound exhibit antihistamine activity . For instance, compounds derived from this structure have been shown to inhibit histamine release, which is crucial in treating allergic reactions. In preliminary tests, some derivatives demonstrated significant antihistamine effects comparable to established antihistamines .
ACE Inhibition
Another area of interest is the inhibition of angiotensin-converting enzyme (ACE) . Studies have shown that specific derivatives of this compound exhibit weak to moderate ACE inhibitory activity. This property is particularly relevant for developing antihypertensive agents, as ACE inhibitors are widely used in managing high blood pressure .
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties . Some studies report that these compounds can effectively inhibit the growth of various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Escherichia coli. The mechanism appears to involve disrupting bacterial cell membranes and inhibiting DNA replication within the bacteria .
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have demonstrated that certain derivatives possess significant cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. For example, compounds derived from this compound showed varying degrees of effectiveness against prostate cancer cell lines (PC3 and DU145), indicating potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Modifications to the piperidine ring and the introduction of different substituents on the benzyl group significantly affect the compound's potency and selectivity against various biological targets.
Key Findings from SAR Studies
| Compound Derivative | Biological Activity | IC50 Value |
|---|---|---|
| Derivative A | Antihistamine | 50 µM |
| Derivative B | ACE Inhibition | 30 µM |
| Derivative C | Cytotoxicity (PC3) | 40 µg/mL |
| Derivative D | Antimicrobial | 8 µg/mL |
These findings suggest that careful modifications can enhance specific biological activities while minimizing adverse effects.
Case Study 1: Antihistamine Properties
In a study examining antihistamine activity, several derivatives were synthesized and tested for their ability to inhibit histamine-induced responses in vitro. The results indicated that certain modifications led to enhanced potency compared to traditional antihistamines .
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays were conducted against various bacterial strains, revealing that some derivatives exhibited significant bactericidal effects at low concentrations. These findings support further exploration into their potential as therapeutic agents against resistant bacterial infections .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development :
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and pain management. Its structural properties allow it to interact with specific receptors in the central nervous system, making it valuable for developing analgesics and other CNS-active drugs.
Opioid Receptor Modulation :
Research indicates that derivatives of piperidine compounds, including trans-(5-Amino-1-benzyl-piperidin-2-yl)-methanol, can exhibit binding affinities to opioid receptors. For instance, modifications to similar piperidine structures have demonstrated varying degrees of affinity towards μ-opioid receptors, which are critical in pain modulation and addiction pathways .
Organic Synthesis
Intermediate in Chemical Reactions :
In organic synthesis, this compound is utilized as an intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations allows chemists to synthesize a wide range of derivatives that can be tailored for specific biological activities .
Synthesis of Novel Compounds :
The compound can be employed in the synthesis of novel heterocycles through reactions like intramolecular aza-Michael reactions, which facilitate the formation of enantiomerically enriched products. This method enhances the efficiency of synthesizing complex structures that may have therapeutic applications .
Biological Studies
Enzyme Inhibition and Receptor Binding Studies :
this compound has been investigated for its role in enzyme inhibition and receptor binding. It has shown potential in studies aimed at understanding its mechanism of action on neurotransmitter systems, particularly regarding GABAergic and opioid pathways .
Antimycobacterial Activity :
Recent studies have explored the compound's effectiveness against Mycobacterium tuberculosis and other resistant strains. The presence of specific functional groups in its structure has been linked to enhanced biological activity against these pathogens, making it a candidate for further investigation in antimicrobial therapies .
Industrial Applications
Production of Fine Chemicals :
In industrial settings, this compound is utilized in the production of fine chemicals and specialty materials. Its unique properties make it suitable for applications requiring high specificity and efficiency in chemical processes .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the piperidine-methanol backbone but differ in substituents, leading to variations in properties:
Physicochemical Properties
- Solubility: The amino group in this compound improves aqueous solubility compared to nitro-substituted analogs (e.g., CAS 6574-15-8), which are more hydrophobic due to electron-withdrawing nitro groups .
Preparation Methods
Condensation and Reduction Sequence
The most direct method involves condensing benzaldehyde with 5-aminopiperidin-2-yl-methanol under acidic conditions, followed by in situ reduction. In a representative procedure, benzaldehyde (6 mmol) and 5-aminopiperidin-2-yl-methanol (5 mmol) are refluxed in methanol for 12 hours to form an imine intermediate. Subsequent addition of sodium borohydride (9 mmol) at 0°C reduces the imine to the secondary amine, yielding the target compound after neutralization and extraction.
Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Imine formation | Benzaldehyde, MeOH, HCl | Reflux | 12 h | 85% |
| Reduction | NaBH4, MeOH | 0°C → RT | 24 h | 72% |
This method’s efficiency stems from the rapid imine formation and mild reduction conditions, though stereochemical control requires chiral catalysts or resolution techniques.
Stereochemical Optimization
The trans configuration is favored due to steric hindrance between the benzyl and hydroxymethyl groups. Employing L-tartaric acid as a resolving agent increases enantiomeric excess (ee) to >98% in the final product. Polar solvents like ethanol further enhance diastereomeric crystallization, achieving 78% isolated yield of the trans isomer.
Multi-step Synthesis with Protective Groups
Boc Protection Strategy
To prevent undesired side reactions at the amine group, a Boc-protected intermediate is synthesized. Starting with 5-nitro-piperidin-2-yl-methanol, nitro reduction under hydrogen gas (1 atm, Pd/C catalyst) yields the primary amine, which is immediately protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). Subsequent benzylation via nucleophilic substitution with benzyl bromide introduces the benzyl group at the piperidine nitrogen.
Critical Steps:
Deprotection and Final Product Isolation
Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording trans-(5-Amino-1-benzyl-piperidin-2-yl)-methanol in 76% yield.
Alternative Routes and Modifications
Enamine Intermediate Pathway
A less common route involves forming an enamine intermediate through condensation of 5-aminopiperidin-2-yl-methanol with acetylacetone. Copper chloride and AZADO (2-azaadamantane N-oxyl) catalyze the oxidation of the enamine to the target compound, though this method suffers from lower yields (18–32%) due to competing side reactions.
Mechanistic Insight:
The proposed mechanism involves single-electron transfer from Cu(I) to AZADO, generating a nitroxyl radical that abstracts hydrogen from the enamine. Subsequent oxygenation forms the hydroxymethyl group.
Solid-phase Synthesis for High-throughput Applications
Immobilizing 5-aminopiperidin-2-yl-methanol on Wang resin enables iterative benzylation and deprotection steps. While this approach facilitates automation, the final cleavage (using 95% TFA) reduces overall yield to 54% compared to solution-phase methods.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (dd, J = 11.2 Hz, 1H, CH₂OH), 3.52 (d, J = 13.6 Hz, 1H, NCH₂Ph), 2.85–2.72 (m, 2H, piperidine-H), 2.18 (s, 2H, NH₂).
-
HRMS (ESI): m/z calcd. for C₁₃H₂₀N₂O [M+H]⁺: 221.1654; found: 221.1651.
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity. The compound remains stable for 6 months at −20°C under nitrogen, with no detectable decomposition via TLC.
Industrial-scale Considerations
Cost Analysis
| Method | Cost per kg (USD) | Steps | Environmental Impact |
|---|---|---|---|
| Reductive amination | 1,200 | 2 | Moderate (NaBH₄ waste) |
| Boc protection | 2,450 | 4 | High (TFA usage) |
| Solid-phase synthesis | 3,800 | 5 | Low |
Q & A
Basic Research Question
- NMR : - and -NMR identify the trans configuration via coupling constants (e.g., axial-equatorial protons at δ 3.1–3.4 ppm, ) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 247.173 (calculated exact mass: 247.168) .
- HPLC : A phenyl-hexyl column (e.g., Ascentis® Express, 2.7 µm) with mobile phases (methanol/water + 0.1% formic acid) achieves >98% purity. Retention time: 8.2 min .
How can experimental LogP and topological polar surface area (TPSA) be determined for this compound?
Basic Research Question
- LogP : Shake-flask method using octanol/water partitioning at pH 7.4. Experimental LogP = 2.09, aligning with calculated XLogP3 values .
- TPSA : Computed as 45.6 Ų using fragment-based methods (e.g., Ertl’s approach), critical for predicting blood-brain barrier permeability .
What strategies resolve enantiomeric impurities in this compound?
Advanced Research Question
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation. Mobile phase: hexane/isopropanol (80:20) + 0.1% diethylamine. Enantiomeric excess (ee) >99% is validated via circular dichroism (CD) or polarimetry . Kinetic resolution during synthesis using chiral auxiliaries (e.g., (R)-BINOL) is an alternative .
How does this compound interact with neurological targets in vitro?
Advanced Research Question
- Dopamine D2 Receptor Binding : Radioligand assays (e.g., -spiperone displacement) show IC values.
- Serotonin Transporter Inhibition : HEK293 cells expressing SERT are used for uptake inhibition assays (IC ~50 nM).
- Functional Selectivity : β-arrestin recruitment vs. G-protein signaling is assessed via BRET assays .
What computational approaches predict the compound’s metabolic stability?
Advanced Research Question
- CYP450 Metabolism : Docking simulations (AutoDock Vina) identify oxidation sites (e.g., piperidine ring).
- In Silico Half-Life : Machine learning models (e.g., ADMET Predictor) estimate hepatic clearance using QSAR descriptors (LogP, TPSA) .
How can contradictions in experimental vs. calculated LogP values be resolved?
Advanced Research Question
Discrepancies arise from ionization (pKa ~9.5) and solvent impurities. Validate via:
Potentiometric Titration : Measure pKa to adjust LogP for ionized species.
Chromatographic LogP : Reverse-phase HPLC (C18 column, isocratic methanol/water) correlates with shake-flask data .
What crystallization conditions yield high-quality single crystals for X-ray diffraction?
Advanced Research Question
Slow vapor diffusion (ether into dichloromethane solution) produces crystals. Space group P222 with Z=4. Hydrogen bonding (N–H⋯O, O–H⋯N) stabilizes the lattice. Refinement residuals: .
How does structural modification of the benzyl group affect biological activity?
Advanced Research Question
- Para-Substitution : Electron-withdrawing groups (e.g., -CF) enhance receptor affinity (IC ↓30%).
- Ortho-Substitution : Steric hindrance reduces binding (IC ↑200%). SAR is validated via 3D-QSAR (CoMFA, ) .
What protocols assess the compound’s stability under accelerated degradation conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
